molecular formula C14H10N2O B168851 N-(3-cyanophenyl)benzamide CAS No. 141990-91-2

N-(3-cyanophenyl)benzamide

Cat. No. B168851
CAS RN: 141990-91-2
M. Wt: 222.24 g/mol
InChI Key: UCPDMPHZMMJOJJ-UHFFFAOYSA-N
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Description

“N-(3-cyanophenyl)benzamide” is a chemical compound with the molecular formula C14H10N2O and a molecular weight of 222.25 . It is a white to yellow powder or crystals .


Synthesis Analysis

Benzamides, including “N-(3-cyanophenyl)benzamide”, can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for “N-(3-cyanophenyl)benzamide” is 1S/C14H10N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,(H,16,17) .


Chemical Reactions Analysis

Benzamides, including “N-(3-cyanophenyl)benzamide”, are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

“N-(3-cyanophenyl)benzamide” is a white to yellow powder or crystals . It has a molecular weight of 222.25 .

Scientific Research Applications

Chemical Properties

“N-(3-Cyanophenyl)benzamide” is a chemical compound with the CAS Number: 141990-91-2 . It has a molecular weight of 222.25 . It is a white to yellow powder or crystals and is stored at room temperature .

Synthesis

The synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which includes “N-(3-cyanophenyl)benzamide”, involves esterification, cyanation, cyclization, and aminolysis reactions . The structures of the target compounds are confirmed by 1H-NMR, 13C-NMR, and HRMS .

Pesticidal Applications

Benzamides substituted with pyridine-linked 1,2,4-oxadiazole, including “N-(3-cyanophenyl)benzamide”, have been studied for their pesticidal properties . Most compounds in this series showed good larvicidal activities against mosquito larvae at 10 mg/L . One compound, 7a, had a larvicidal activity as high as 100%, and even at 1 mg/L was still 40% .

Fungicidal Applications

These compounds also showed good fungicidal activities against eight tested fungi at 50 mg/L . In particular, compound 7h exhibited better inhibitory activity (90.5%) than fluxapyroxad (63.6%) against Botrytis cinereal .

Insecticidal Applications

1,2,4-oxadiazole heterocyclic derivatives, which include “N-(3-cyanophenyl)benzamide”, have shown diverse activities, including insecticidal activity .

Anti-inflammatory Applications

1,2,4-oxadiazole heterocyclic derivatives have also shown anti-inflammatory activity .

Hypotensive Applications

These compounds have shown hypotensive activity, which means they can lower blood pressure .

Other Physiological Activities

1,2,4-oxadiazole heterocyclic derivatives have shown other physiological activities .

Safety and Hazards

“N-(3-cyanophenyl)benzamide” is classified under the GHS07 hazard class . The hazard statements include H302, and the precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

N-(3-cyanophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDMPHZMMJOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350505
Record name N-(3-cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)benzamide

CAS RN

141990-91-2
Record name N-(3-cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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